molecular formula C7H8ClNO B169571 1-(2-Chloropyridin-3-yl)ethanol CAS No. 131674-39-0

1-(2-Chloropyridin-3-yl)ethanol

Cat. No. B169571
M. Wt: 157.6 g/mol
InChI Key: FVMGQROBOUHKQO-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)ethanol, also known as 2-chloropyridine-3-ethanol (CPE), is an organic compound with the linear formula C7H8ClNO . It has a molecular weight of 157.6 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of 1-(2-Chloropyridin-3-yl)ethanol contains a total of 18 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .


Physical And Chemical Properties Analysis

1-(2-Chloropyridin-3-yl)ethanol is a liquid in its physical form . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 157.6 .

Scientific Research Applications

Chemoenzymatic Synthesis

Enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol, closely related to 1-(2-Chloropyridin-3-yl)ethanol, has been prepared through a kinetic resolution process using Candida antarctica lipase. This compound was further converted into (R)-1-(pyridin-3-yl)-2-aminoethanol, a valuable moiety of beta3-adrenergic receptor agonists. This chemoenzymatic route underscores its significance in synthesizing optically active compounds for medicinal chemistry applications (Perrone et al., 2006).

Protecting Group in Polymer Chemistry

2-(Pyridin-2-yl)ethanol, analogous to 1-(2-Chloropyridin-3-yl)ethanol, has been utilized as a protecting group for methacrylic acid (MAA), highlighting its role in polymer synthesis. After polymerization, this protecting group can be selectively removed either chemically under alkaline conditions or thermally, showcasing its versatility and potential extensive use in the polymer community due to its stability under various conditions (Elladiou & Patrickios, 2012).

Ligand in Coordination Chemistry

The reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and subsequent complexation with CuII and CdII has been explored, leading to the synthesis of novel complexes. These complexes were characterized through various spectroscopic techniques and single-crystal X-ray diffraction, indicating potential applications in coordination chemistry and material science (Mardani et al., 2019).

Safety And Hazards

The safety information for 1-(2-Chloropyridin-3-yl)ethanol includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

1-(2-chloropyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMGQROBOUHKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563054
Record name 1-(2-Chloropyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyridin-3-yl)ethanol

CAS RN

131674-39-0
Record name 1-(2-Chloropyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloropyridine (I) (9.39 mL, 0.1 mol) in anhydrous THF (50 mL) was added slowly to a solution of LDA (2.0 M solution in THF/hexane/ethylbenzene, 50 mL, 0.1 mol) in THF (200 mL) stirred at −78° C. under nitrogen. The stirring was continued at −78° C. for an additional 3 h before adding acetaldehyde (6.17 mL, 0.110 mol). The solution was stirred at −78° C. for another 2 h before allowing the temperature to rise to −40° C. A solution of water (4 mL) in THF (40 mL) was added slowly to the solution. When the temperature reached −10° C., additional water (200 mL) was added to the solution. The solution was extracted with ethyl ether (3×100 mL). The combined organic phase was dried over MgSO4, filtered and evaporated under reduced pressure to get a brown viscous residue. The crude product was purified on a flash silica gel column (1:1 DCM:hexane→100% DCM) to produce 1-(2-chloropyridin-3-yl)ethanol (II) as a brown viscous oil (6 g, 38.1 mmol, 38% yield). 1H NMR (CDCl3) δ ppm 1.52 (d, J=6.41 Hz, 3H), 2.51 (bs, 1H), 5.24 (m, 1H), 7.28 (m, 1H), 7.97 (dd, J=7.72, 1.70, 1H), 8.27 (dd, J=7.72, 1.79, 1H).
Quantity
9.39 mL
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reactant
Reaction Step One
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Quantity
50 mL
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reactant
Reaction Step One
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Quantity
50 mL
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solvent
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Quantity
200 mL
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solvent
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6.17 mL
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reactant
Reaction Step Two
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Quantity
4 mL
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reactant
Reaction Step Three
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Quantity
40 mL
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solvent
Reaction Step Three
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200 mL
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Scheme 1 describes a method for preparation of 1H-pyrazolo[3,4-b]pyridine derivatives (XVI) by reacting the 3-anion of 2-chloropyridine (I) with acetaldehyde to form 1-(2-chloropyridin-3-yl)ethanol (II). The alcohol is then oxidized to (III) before cyclizing in the presence of hydrazine to 3-methyl-1H-pyrazolo[3,4-b]pyridine (IV). The methyl is oxidized and esterified to methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (VI). The ester (VI) is treated with bromine to form methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (VII) before hydrolyzing the ester to acid VIII. Acid VIII was reacted with N,O-dimethylhydroxylamine to form the Weinreb amide (IX). After protection of the 1H-pyrazolo[3,4-b]pyridine NH, the Weinreb amide is reduced to aldehyde XI. 5-substituted 1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde derivatives (XIII) are prepared by Suzuki Coupling of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (XI) with various boronic acid derivatives (XII). Aldehyde XIII is reacted with various substituted and unsubstituted aryl/heteroaryl-3,4-diamines (XIV) to form XV. Final deprotection of the pyrazolone nitrogen yields the desired 1H-pyrazolo[3,4-b]pyridine derivative (XVI).
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Synthesis routes and methods III

Procedure details

Dry THF (400 mL) and n-butyllithium (1.6 M in hexane, 63 mL, 0.1 mol) were introduced into a 1 L flask under nitrogen at −70° C. A solution of dry diisopropylamine (10.1 g, 0.1 mol) in THF (25 mL) was added dropwise to the mixture at −70° C. The mixture was then kept for 1 h at 0° C. and then cooled to −70° C. A solution of 2-chloropyridine (11.3 g, 0.1 mol) in THF (25 mL) was added dropwise to the mixture at −70° C. and the mixture was stirred for 3 h at this temperature. A solution of acetaldehyde (4.85 g, 0.11 mol) in dry THF (50 mL) was then added dropwise and the mixture was kept for 3 h at −70° C. A solution of water (4 mL) in THF (40 mL), acidified by a few drops of concentrated hydrochloric acid, was added to the mixture at −40° C. and then water (200 mL) was introduced at −10° C. Extraction with diethyl ether (3×150 mL), drying over anhydrous sodium sulfate, and evaporation gave a crude product, which was purified by column chromatography to yield an oil (10 g, 64%). *1H NMR (CDCl3) 8.15 (dd, J=5 and 2 Hz, 1H), 7.95 (dd, J=8 and 2 Hz, 1H), 7.20 (dd, J=8 and 5 Hz, 1H), 5.15 (d, J=7 Hz, 1H), 3.90 (s, 1H), 1.45 (d, J=7 Hz, 3H).
Quantity
63 mL
Type
reactant
Reaction Step One
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Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
11.3 g
Type
reactant
Reaction Step Five
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Quantity
25 mL
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solvent
Reaction Step Five
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4.85 g
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reactant
Reaction Step Six
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Quantity
50 mL
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solvent
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
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0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Yield
64%

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